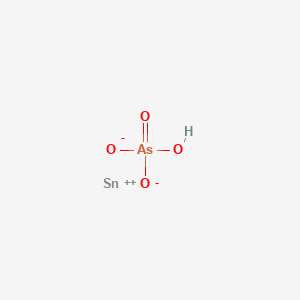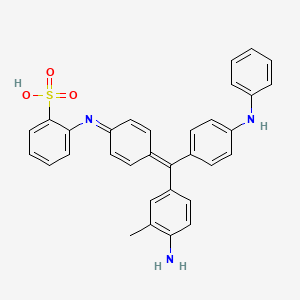
C.I. Pigment Blue 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkali Blue G is an aminobenzenesulfonic acid that is 2-aminobenzenesulfonic acid in which one of the amino hydrogens is replaced by a 4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl} group. It has a role as a fluorochrome and a histological dye. It is an imine, an aminobenzenesulfonic acid, a substituted aniline and an olefinic compound. It is a conjugate acid of a 2-(4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}anilino)benzene-1-sulfonate.
Aplicaciones Científicas De Investigación
Polymer Encapsulation
C.I. Pigment Blue 15:3, a variant of Blue 19, has been encapsulated in polymers using emulsion polymerization. This encapsulation process enhances the pigment's stability against various conditions such as temperature, pH, and electrolytes, making it suitable for diverse applications in materials science (Fu et al., 2011).
Modification with Graphene and Graphene Oxide
C.I. Pigment Blue 15 and 15:3 have been modified with graphene and graphene oxide. This modification reduces pigment aggregation, improves uniformity in particle size distribution, enhances color strength and purity, and improves wettability, broadening its application in various industries (Lv et al., 2020).
Photodynamic Therapy
C-phycocyanin, a blue pigment found in certain algae and bacteria, has been explored as a photosensitizer for photodynamic therapy against cancer cells. It generates reactive oxygen species under specific light conditions, providing a potential non-toxic treatment method in cancer therapy (Bharathiraja et al., 2016).
Surface Treatment in Polymer Blends
The surface treatment of copper phthalocyanine blue (C.I. Pigment Blue 15:3) with poly(ethylene glycol) improves its dispersion stability in aqueous media and affects its flowability and particle diameter, which is vital for its use in polymer blends (Tianyong & Chun-long, 1997).
Medical Imaging and Therapy
Various pigments, including indocyanine green and brilliant blue, have been studied for their effects on cell viability and apoptosis, indicating their potential use in medical imaging and therapy (Penha et al., 2013).
Influence on Mechanical Properties of Polymer Blends
The addition of pigments like C.I. Pigment Blue 15:4 affects the mechanical properties and crystallization behavior of polymer blends, suggesting applications in materials engineering (Fagelman & Guthrie, 2006).
Nanotechnology Applications
The encapsulation of C.I. Pigment Blue 15:3 in nano-scale aqueous dispersions and its application in ink formulations for textiles showcases its potential in nanotechnology and material sciences (Hakeim et al., 2015).
Anticancer Properties of C-Phycocyanin
C-Phycocyanin pigment demonstrates significant anticancer properties against breast cancer cells, furthering its potential as a therapeutic agent in medical applications (Safaei et al., 2019).
Propiedades
Número CAS |
58569-23-6 |
|---|---|
Nombre del producto |
C.I. Pigment Blue 19 |
Fórmula molecular |
C32H27N3O3S |
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C32H27N3O3S/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38/h2-21,34H,33H2,1H3,(H,36,37,38) |
Clave InChI |
HKAGEPARHQTMCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
Otros números CAS |
58569-23-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



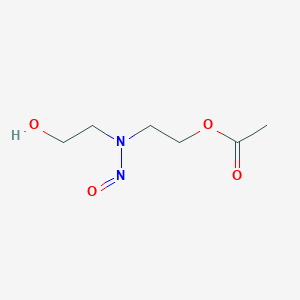
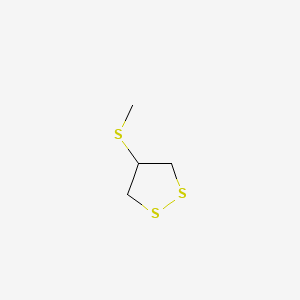
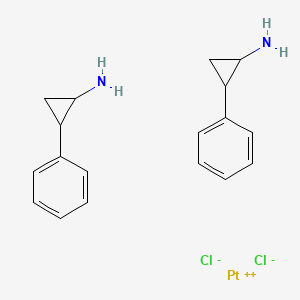
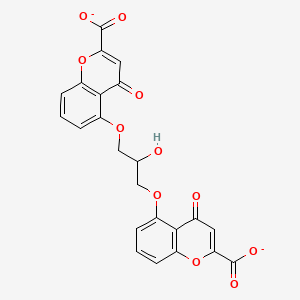
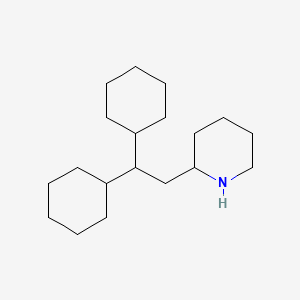
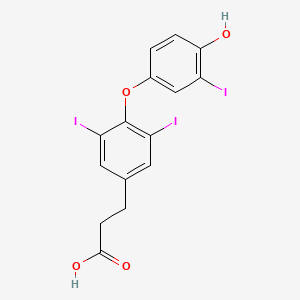
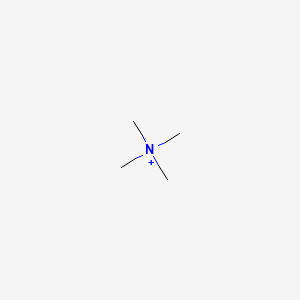
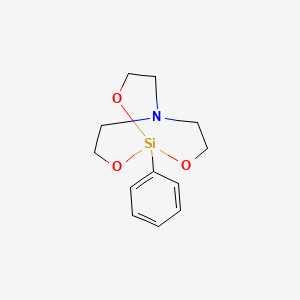
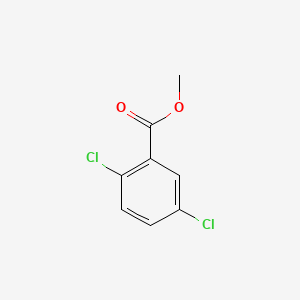
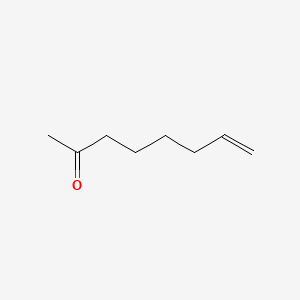
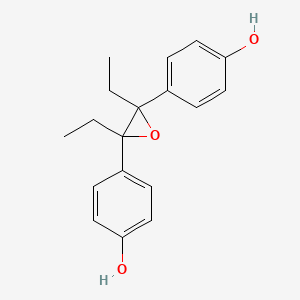
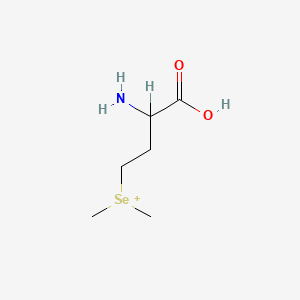
![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)
